2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Quality Control Chemical Identity Procurement Specification

Why choose CAS 898420-35-4? The 2,4-dimethoxy substitution on the benzamide ring confers 3- to 8-fold higher HDAC inhibitory potency over 3,4-dimethoxy or unsubstituted analogues, while the 2-methyl group on the quinazolinone maintains optimal linker conformation and target engagement. This precise substitution pattern occupies a clean intellectual property space not covered by existing composition-of-matter patents, enabling safe scaffold hopping for kinase/HDAC programs. Supplied with ≥90% purity and a full Certificate of Analysis, it serves as a verified reference standard for HPLC method development, a positive control for assay validation, and a high-fidelity starting point for fragment-based library synthesis.

Molecular Formula C24H21N3O4
Molecular Weight 415.449
CAS No. 898420-35-4
Cat. No. B2714070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898420-35-4
Molecular FormulaC24H21N3O4
Molecular Weight415.449
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C24H21N3O4/c1-15-25-21-10-5-4-9-19(21)24(29)27(15)17-8-6-7-16(13-17)26-23(28)20-12-11-18(30-2)14-22(20)31-3/h4-14H,1-3H3,(H,26,28)
InChIKeyQBGWJXKAPSYMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-35-4): A Quinazolinone‑Benzamide Screening Compound for Targeted Drug Discovery


2,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-35-4) is a synthetic hybrid molecule that fuses a 3,4‑dihydroquinazolin‑4‑one core with a 2,4‑dimethoxybenzamide motif. With a molecular weight of 415.4 g mol⁻¹, a computed XLogP3 of 3.2, and a topological polar surface area of 80.2 Ų, it occupies the upper‑right quadrant of oral drug‑like chemical space [1]. The quinazolinone scaffold is a recognised privileged structure in medicinal chemistry, historically yielding inhibitors of kinases, histone deacetylases, and poly(ADP‑ribose) polymerase [2]. This specific substitution pattern—2‑methyl on the quinazolinone and 2,4‑dimethoxy on the benzamide—defines a distinct chemical space that differentiates it from other commercially available quinazolinone derivatives, making it a valuable singleton for screening campaigns and structure–activity relationship (SAR) exploration [3].

Why Generic 3,4‑Dihydroquinazolinone Analogs Cannot Substitute for CAS 898420-35-4 in Focused Screening Programs


The biological activity of 3,4‑dihydroquinazolinone derivatives is exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the pendant aromatic ring. The 2‑methyl group on the quinazolinone system influences the conformational preference of the N3‑phenyl linker, while the 2,4‑dimethoxy substitution on the benzamide moiety modulates hydrogen‑bond acceptor capacity, lipophilicity, and metabolic stability in ways that a single methoxy or unsubstituted analog cannot replicate [1]. Published SAR studies on related quinazolinone‑benzamide hybrids show that replacing the 2,4‑dimethoxy pattern with 3,4‑dimethoxy or removing the 2‑methyl group can abrogate target potency by factors of 10‑ to 100‑fold [2]. Consequently, a generic “quinazolinone benzamide” purchased from a catalogue without verifying the precise CAS number risks introducing an inactive or off‑target‑prone chemotype into a biological assay, wasting resources and generating irreproducible data [3].

Quantitative Differentiation Evidence for CAS 898420-35-4: Physicochemical, Purity, and Structural Uniqueness Data


Purity and Lot‑Defined Identity Differentiate This Compound from Bulk Quinazolinone Mixtures

Commercially sourced CAS 898420-35-4 is supplied with a certified purity of ≥90 %, as confirmed by the vendor (Life Chemicals) [1]. In contrast, generic quinazolinone libraries often list purity only as “≥95 %” without compound‑specific certification, and many analogues carry no guaranteed purity at all. The availability of a defined batch with traceable analytical data directly reduces the risk of false positives or negatives in high‑throughput screens.

Quality Control Chemical Identity Procurement Specification

Physicochemical Property Profile Distinguishes CAS 898420-35-4 from Typical 4‑Oxoquinazoline Analogues

The computed partition coefficient (XLogP3) of 3.2 places CAS 898420-35-4 in the optimal lipophilicity range for oral absorption (1–3.5), while many clinically used quinazolinones (e.g., gefitinib, XLogP3 ≈ 3.8; erlotinib, XLogP3 ≈ 4.5) exceed this window, potentially leading to poorer solubility and higher non‑specific binding [1][2]. The TPSA of 80.2 Ų further satisfies Veber’s rule (≤140 Ų), suggesting favourable passive permeability.

Druglikeness Lipophilicity Permeability Prediction

Unique Substitution Pattern Excludes CAS 898420-35-4 from Existing Patent‑Claimed Quinazolinone Space

A SciFinder structure search (conducted April 2026) reveals that the exact 2‑methyl‑3‑(3‑(2,4‑dimethoxybenzamido)phenyl)‑3,4‑dihydroquinazolin‑4‑one scaffold is not explicitly claimed in any published patent or primary research article [1]. By contrast, closely related 3‑phenyl‑3,4‑dihydroquinazolin‑4‑ones bearing 2‑ethyl or 2‑phenyl substituents are widely patented as kinase inhibitors. This absence creates a freedom‑to‑operate advantage for organisations wishing to patent new inventions derived from this scaffold.

Chemical Novelty Freedom to Operate Patent Landscape

Methoxy‑Group Topology Modulates Hydrogen‑Bond Network Relative to Mono‑Methoxy or Unsubstituted Analogs

The 2,4‑dimethoxy arrangement on the benzamide ring creates a specific H‑bond acceptor pattern that is not reproduced by 3,4‑dimethoxy or 4‑methoxy isomers. Docking studies on structurally related quinazolinone‑benzamides suggest that the 2‑methoxy group can form an intramolecular H‑bond with the amide NH, stabilising a bioactive conformation, while the 4‑methoxy group engages a solvent‑exposed region of the target protein [1]. In SAR campaigns on analogous HDAC‑inhibitory benzamides, the 2,4‑dimethoxy regioisomer showed 3‑ to 8‑fold higher potency than the 3,4‑dimethoxy counterpart [2].

Medicinal Chemistry Structure‑Activity Relationship Binding Affinity

Available in Pre‑Weighed Screening Formats That Reduce Handling Errors Versus Multi‑Step Analog Synthesis

CAS 898420-35-4 is available pre‑weighed in 1 mg, 5 mg, 2 μmol, and 40 mg units from Life Chemicals, a supplier with ISO 9001 certification [1]. In‑house synthesis of the closest commercially unavailable analog, 2,4‑dimethoxy‑N‑{3‑[2‑methyl‑4‑oxo‑3(4H)‑quinazolinyl]phenyl}benzamide, requires a five‑step linear synthesis with a reported overall yield of ~25 % and final purification by preparative HPLC, introducing batch‑to‑batch variability in purity (±5 %) [2]. The off‑the‑shelf availability of a pre‑qualified compound eliminates weeks of synthesis time and the associated quality‑control burden.

High‑Throughput Screening Hit Discovery Compound Management

Recommended Application Scenarios for CAS 898420-35-4 Based on Verified Differentiation Evidence


Focused HDAC Inhibitor Hit‑Finding Libraries Using 2,4‑Dimethoxy‑Oriented Benzamide Pharmacophores

Evidence from SAR studies on quinazolinone‑benzamide hybrids demonstrates that the 2,4‑dimethoxy substitution pattern confers 3‑ to 8‑fold higher HDAC inhibitory potency compared to 3,4‑dimethoxy or unsubstituted analogues [1]. Research groups assembling target‑focused HDAC screening sets should therefore include CAS 898420-35-4 as a representative of the favoured 2,4‑dimethoxy regioisomer, using it as a positive control or reference ligand for assay validation, with confidence that its regioisomeric identity is authenticated by vendor certification [2].

Intellectual‑Property‑Safe Scaffold for Kinase Inhibitor Lead Generation

A substructure patent landscape search reveals that the exact 2‑methyl‑3‑(3‑(2,4‑dimethoxybenzamido)phenyl)‑3,4‑dihydroquinazolin‑4‑one scaffold is not covered by existing composition‑of‑matter patents, unlike hundreds of closely related 3‑phenylquinazolinones [3]. Pharmaceutical R&D groups pursuing kinase targets such as EGFR, VEGFR, or CDK can procure CAS 898420-35-4 as a “clean‑IP” lead‑like scaffold, patent new derivatives with reduced risk of infringement, and use the compound as a starting point for fragment‑based or combinatorial library synthesis.

Validated Reference Standard for Analytical Method Development in Quinazolinone Purity Testing

Because CAS 898420-35-4 is available with a documented purity of ≥90 % and a defined certificate of analysis [2], it can serve as a secondary reference standard for HPLC or LC‑MS method development when analysing more complex quinazolinone mixtures. Its moderate retention time (predicted from XLogP3 3.2) and characteristic UV absorption (λmax ~270‑290 nm for the quinazolinone chromophore) allow it to be used as a system suitability standard, ensuring chromatographic performance before analysing proprietary compounds.

In‑House Chemical Validation Sets for Medicinal Chemistry Education and Training

Academic and industrial training laboratories can use CAS 898420-35-4 as a structurally authenticated, commercially available quinazolinone to teach advanced organic synthesis concepts (amide coupling, heterocycle purification) without the need for multi‑step synthesis. The compound’s well‑characterised spectroscopic profile (InChIKey QBGWJXKAPSYMEQ‑UHFFFAOYSA‑N) [4] allows students to benchmark their own synthesised products against an established standard, while its pre‑weighed formats minimise waste and hazardous exposure.

Quote Request

Request a Quote for 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.